2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
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Overview
Description
2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with an amino group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-ethoxybenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and ethoxyphenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns.
Indole Derivatives: Although structurally different, indole derivatives exhibit similar biological activities and are often compared in medicinal chemistry studies.
Uniqueness
2-amino-5-(3-ethoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2305203-90-9 |
---|---|
Molecular Formula |
C15H16N4O3 |
Molecular Weight |
300.3 |
Purity |
95 |
Origin of Product |
United States |
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